molecular formula C12H20Cl2N2O2S B2875554 Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride CAS No. 2094565-87-2

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride

Cat. No.: B2875554
CAS No.: 2094565-87-2
M. Wt: 327.26
InChI Key: IMPQCKRMNFBFKN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride (CAS 2094565-87-2) is a high-purity chemical intermediate offered for research and development purposes. The compound has a molecular formula of C12H20Cl2N2O2S and a molecular weight of 327 Da . Its structure features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry, which is substituted with an ethyl ester and a piperidine ring. The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its handling in various experimental conditions. As a building block, this compound is of significant interest in pharmaceutical research for the synthesis and exploration of novel bioactive molecules. The presence of both the piperidine and thiazole motifs is particularly relevant, as these structures are frequently found in compounds with documented pharmacological activities. Scientific literature indicates that structurally related thiazole derivatives have been synthesized and evaluated for potential anti-inflammatory and analgesic properties in preclinical models . Researchers can utilize this reagent to develop new chemical entities targeting a range of biological pathways. The product is accompanied by comprehensive analytical data to ensure identity and quality. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-methyl-2-piperidin-4-yl-1,3-thiazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPQCKRMNFBFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Based on the available search results, here's what is known about the applications of ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate:

Overview
Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, a piperidine ring, and an ester functional group. It is of interest for its potential biological activities and applications in chemistry, biology, and medicine.

Chemical Structure and Synthesis
The compound can be synthesized through the esterification of 4-methyl-2-(piperidin-4-yl)thiazole-5-carboxylic acid with ethanol, typically using sulfuric acid as a dehydrating agent under reflux conditions.

Scientific Research Applications

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.
  • Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored for potential use in drug development because of its unique structural features.
  • Industry: It is utilized in developing new materials and chemical processes.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity, while the piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds
Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives:

  • Sulfathiazole: An antimicrobial drug with a thiazole ring.
  • Ritonavir: An antiretroviral drug containing a thiazole moiety.
  • Abafungin: An antifungal drug with a thiazole structure.

These compounds share the thiazole ring but differ in their additional functional groups and biological activities, highlighting the uniqueness of ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Derivatives

a) Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
  • Structure : Thiazole with 4-(trifluoromethyl)phenyl at position 2.
  • Molecular Weight: 315.31 g/mol (C₁₄H₁₂F₃NO₂S) .
  • The absence of a hydrochloride salt reduces solubility.
b) Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate
  • Structure: Methylamino substituent at position 2.
  • Key Differences: The methylamino group is less basic than piperidinyl, which may affect protonation state and interaction with biological targets. This compound is a precursor in the synthesis of CDK9 inhibitors, highlighting its role in kinase-targeted therapies .

Piperidine-Containing Analogues

a) Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate Hydrochloride
  • Structure : Pyrrolidine (5-membered ring) instead of piperidine (6-membered).
  • Molecular Weight : ~257.17 g/mol (C₁₀H₁₃N₃O₂S·HCl) .
  • Key Differences : The smaller pyrrolidine ring may restrict conformational flexibility and alter binding pocket interactions compared to piperidine.
b) 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic Acid Hydrochloride
  • Structure : Imidazole core instead of thiazole.
  • Molecular Weight : 282.17 g/mol (C₁₀H₁₇Cl₂N₃O₂) .

Chlorinated Thiazole Derivatives

Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate
  • Structure : Chlorothiazolylmethyl group attached to piperidine.
  • Molecular Weight : 288.79 g/mol (C₁₂H₁₇ClN₂O₂S) .
  • Key Differences : The chlorine atom and thiazole-methyl substitution may enhance electrophilicity and influence metabolic stability.

Comparative Analysis Table

Compound Name Core Heterocycle Substituent at Position 2 Salt Form Molecular Weight (g/mol) Notable Applications
Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride Thiazole Piperidin-4-yl Dihydrochloride 310.23 Anti-tumor, cardiovascular
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate Thiazole 4-(Trifluoromethyl)phenyl None 315.31 Laboratory chemical
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Thiazole Methylamino None ~186.24 CDK9 inhibitor precursor
Ethyl 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride Thiazole Pyrrolidin-3-yl Hydrochloride ~257.17 Not specified
4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid hydrochloride Imidazole Piperidin-4-yl Hydrochloride 282.17 Not specified

Biological Activity

Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a piperidine moiety, and an ethyl ester functional group. The molecular formula is C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S with a molecular weight of approximately 254.35 g/mol . The compound typically appears as a white to off-white solid and is soluble in various organic solvents.

The biological activity of this compound is primarily attributed to its structural components. The thiazole ring is known for its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring enhances the compound's binding affinity, potentially leading to significant pharmacological effects.

Biological Activities

Research indicates that compounds similar to ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate exhibit a range of biological activities:

1. Antimicrobial Activity

Thiazole derivatives are often explored for their antimicrobial properties. Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate has shown promise in inhibiting the growth of various bacterial strains. In comparative studies, it demonstrated enhanced activity against Gram-positive bacteria compared to structurally similar compounds .

2. Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. For instance, thiazole derivatives have been linked to cytotoxic effects on cancer cell lines such as A-431 and HT29. Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate exhibited significant inhibition of cell proliferation, with IC50 values indicating effective concentrations for inducing cell death .

3. Anticonvulsant Effects

Some thiazole derivatives have been reported to possess anticonvulsant properties. While specific data on this compound's anticonvulsant activity is limited, its structural similarities to other effective agents suggest potential efficacy in this area .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate compared to other thiazole derivatives:

Compound NameStructure FeatureBiological Activity
Ethyl 4-methylthiazole-5-carboxylateThiazole ring without piperidineAntimicrobial
Ethyl 2-(piperidin-1-yl)-1,3-thiazole-5-carboxylatePiperidine at different positionAnticancer
4-MethylthiazoleLacks ethoxy groupLimited biological activity
Ethyl 4-methyl-2-(phenyl)-1,3-thiazole-5-carboxylateContains phenyl instead of piperidineAntimicrobial

This comparison highlights the unique combination of structural features in ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate that may enhance its pharmacological properties compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of analogs based on ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate. One study reported that modifications in the piperidine moiety significantly affected the compound's binding affinity and biological activity against specific cancer cell lines . Another investigation highlighted its interaction with P-glycoprotein (P-gp), suggesting a role in drug resistance modulation in cancer therapy .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves cyclizing α-haloketones with thioamides. For this compound, 3-bromo-4-ketopentanoate derivatives react with thiourea or substituted thioamides under acidic conditions. A patent by CN101560195A demonstrates this approach for a related thiazole, using 3-acetylpropanol and thiourea in acidic media (78–100°C, 3–8 hours) to form the thiazole core. Adapting this method, 4-methyl-2-(piperidin-4-yl) substitution requires introducing the piperidine moiety during or post-cyclization.

Reaction Conditions

  • Reactants : 3-bromo-4-ketopentanoate, piperidin-4-amine-thioamide
  • Solvent : Ethanol/HCl
  • Temperature : 80–90°C
  • Time : 6–12 hours
  • Yield : 60–73%

Cyclization of Thiourea Derivatives

Thiourea derivatives cyclize with α-haloketones to form thiazoles. A study by J-STAGE synthesizes 2-amino-thiazole-4-carboxamides via microwave-assisted cyclization, suggesting potential for optimizing yields. For the target compound, thiourea derivatives of piperidine-4-carboxamide react with ethyl 4-chloroacetoacetate.

Key Steps

  • Thiourea Formation : Piperidin-4-amine reacts with carbon disulfide to form piperidin-4-thiocarboxamide.
  • Cyclization : Reaction with ethyl 4-chloroacetoacetate in DMF at 100°C for 4 hours yields the thiazole core.

Esterification and Salt Formation

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2 equivalents) in ethanol, followed by recrystallization from ethanol/ether.

Conditions

  • HCl Concentration : 2M in ethanol
  • Temperature : 0–5°C
  • Purity : >95% (HPLC)

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.15–3.30 (m, 4H, piperidine-H), 4.20 (q, 2H, CH₂CH₃), 4.85 (m, 1H, piperidine-H).
  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Yield Optimization

  • Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes, improving yield to 78%.
  • Solvent Screening : DMF outperforms THF and acetonitrile in coupling reactions.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Hantzsch Synthesis One-pot reaction, scalable Requires harsh acids 60–73%
Thiourea Cyclization High regioselectivity Multi-step purification 65–70%
EDCI Coupling Mild conditions, high purity Costly reagents 68–75%

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